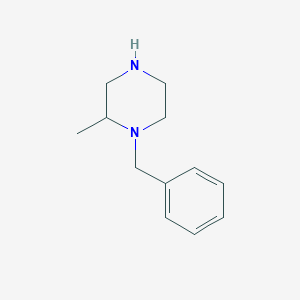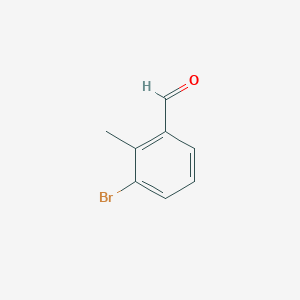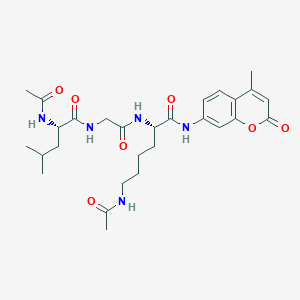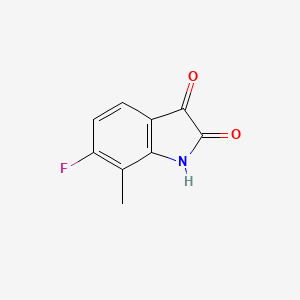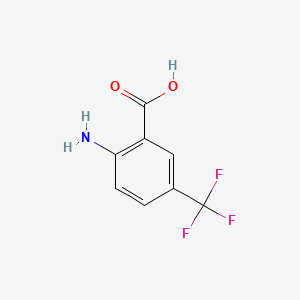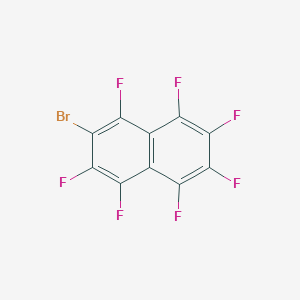
2-Bromheptafluornaphthalin
Übersicht
Beschreibung
2-Bromoheptafluoronaphthalene is an organic compound that contains both bromine and fluorine atoms. Its chemical formula is C10BrF7, and it has a molecular weight of 333 g/mol . This compound is characterized by a naphthalene core structure with a bromine atom attached at the second position and seven fluorine atoms substituted on the remaining carbon atoms of the aromatic rings . It appears as a colorless to light yellow solid and is soluble in organic solvents such as ether and alcohols .
Wissenschaftliche Forschungsanwendungen
2-Bromoheptafluoronaphthalene has several scientific research applications, including:
Synthesis of Semiconducting Materials: It serves as a building block for the synthesis of semiconducting materials due to its unique electronic properties.
Fluorophores for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) Devices: The incorporation of fluorine atoms into aromatic molecules like 2-Bromoheptafluoronaphthalene enhances their properties as fluorophores.
Preparation of Liquid Crystal Materials, Dyes, and Pharmaceutical Compounds: It is used as an intermediate in the synthesis of various liquid crystal materials, dyes, and pharmaceutical compounds.
Component of Surfactants, Lubricants, and Chemical Catalysts: Some derivatives of 2-Bromoheptafluoronaphthalene are used in the formulation of surfactants, lubricants, and chemical catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromoheptafluoronaphthalene is typically synthesized through the halogenation of naphthalene molecules. One common method involves the mono-bromination of octafluoronaphthalene. This process can be carried out by treating octafluoronaphthalene with bromine in the presence of a catalyst under controlled conditions . The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Bromoheptafluoronaphthalene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may involve continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoheptafluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 2-Bromoheptafluoronaphthalene can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: Although less common, 2-Bromoheptafluoronaphthalene can participate in oxidation and reduction reactions under specific conditions. These reactions typically involve strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized naphthalene compounds.
Wirkmechanismus
The mechanism of action of 2-Bromoheptafluoronaphthalene is primarily related to its ability to participate in various chemical reactions due to the presence of both bromine and fluorine atoms. These atoms influence the electronic properties of the compound, making it a valuable precursor for the synthesis of materials with desired electrical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,3,4,5,6,7,8-heptafluoronaphthalene: This compound is structurally similar to 2-Bromoheptafluoronaphthalene and shares similar chemical properties.
Octafluoronaphthalene: This compound is a precursor in the synthesis of 2-Bromoheptafluoronaphthalene and has similar electronic properties due to the presence of multiple fluorine atoms.
2-Hydrazinoheptafluoronaphthalene: Another derivative of heptafluoronaphthalene, used in different synthetic applications.
Uniqueness
2-Bromoheptafluoronaphthalene is unique due to the presence of both bromine and fluorine atoms, which impart specific electronic characteristics to the compound. This makes it a valuable building block for the synthesis of semiconducting materials and fluorophores with tailored properties. Its ability to undergo various chemical reactions also enhances its versatility in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTDLHCXDWASRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10BrF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465603 | |
| Record name | 2-Bromoheptafluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27041-17-4 | |
| Record name | 2-Bromoheptafluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical transformation observed when 2-bromoheptafluoronaphthalene reacts with antimony pentafluoride?
A1: The research paper focuses on the reaction of 2-bromoheptafluoronaphthalene with antimony pentafluoride, specifically highlighting a ring contraction. [] This suggests that the reaction leads to a product with a smaller ring structure compared to the starting material.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


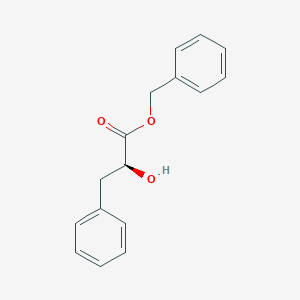
![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)
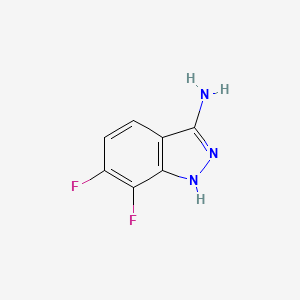
![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)
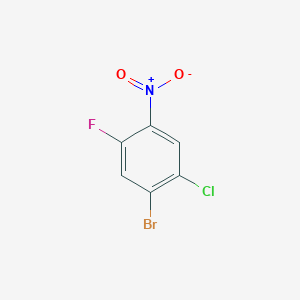
![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)
![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)
